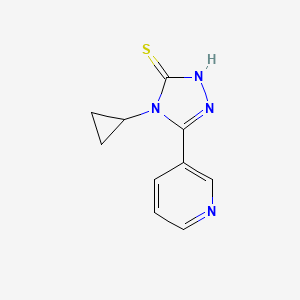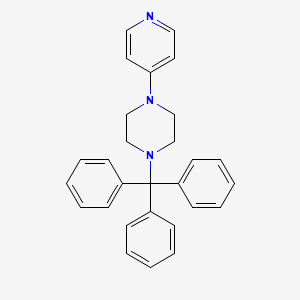
O-(cyclopentylmethyl)hydroxylamine
Descripción general
Descripción
O-(cyclopentylmethyl)hydroxylamine is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a cyclopentylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(cyclopentylmethyl)hydroxylamine can be achieved through O-alkylation of hydroxylamines. One common method involves the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
Industrial production methods for hydroxylamines, including this compound, often involve the Raschig process, nitric monoxide reduction, and nitric acid reduction methods . These methods are well-established and provide high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
O-(cyclopentylmethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oximes and nitrones.
Reduction: It can be reduced to primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form O-substituted hydroxylamines.
Common Reagents and Conditions
Common reagents used in these reactions include diaryliodonium salts for arylation, palladium catalysts for O-arylation, and methanesulfonates for O-alkylation . Reaction conditions typically involve mild temperatures and the use of organic solvents.
Major Products
The major products formed from these reactions include O-arylhydroxylamines, oximes, nitrones, and primary amines .
Aplicaciones Científicas De Investigación
O-(cyclopentylmethyl)hydroxylamine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of O-(cyclopentylmethyl)hydroxylamine involves its reactivity as an electrophilic aminating reagent. It can form nitrogen-enriched compounds through nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved include the formation of oximes and nitrones, which are intermediates in various synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O-(cyclopentylmethyl)hydroxylamine include:
- N-hydroxyphthalimide
- N-hydroxysuccinimide
- tert-butyl N-hydroxycarbamate
Uniqueness
This compound is unique due to its cyclopentylmethyl substitution, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex nitrogen-containing compounds .
Propiedades
IUPAC Name |
O-(cyclopentylmethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-8-5-6-3-1-2-4-6/h6H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZEAHSQDNIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B3288992.png)
![6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3289004.png)



![5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B3289024.png)

